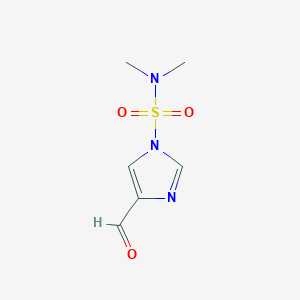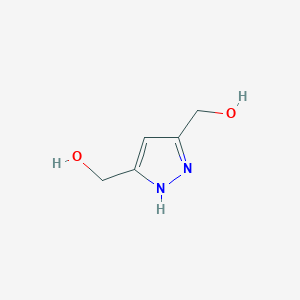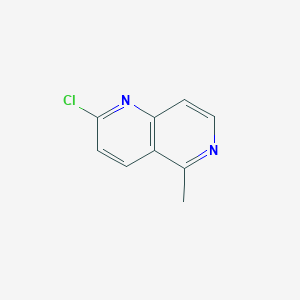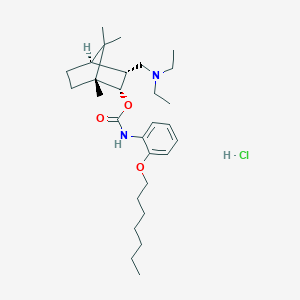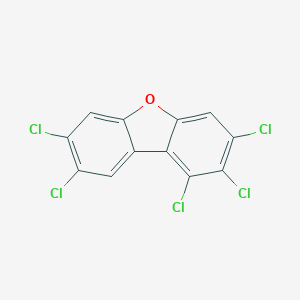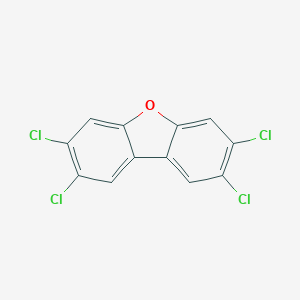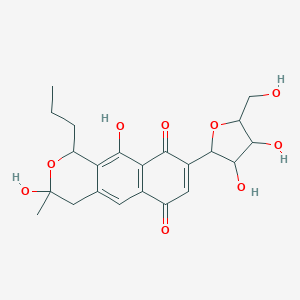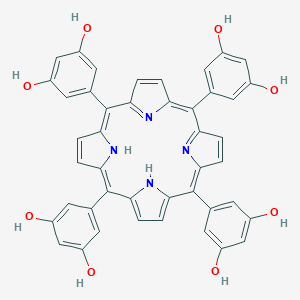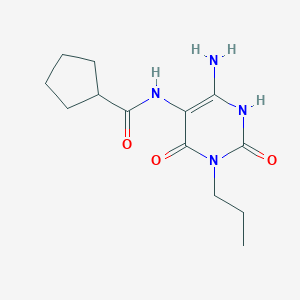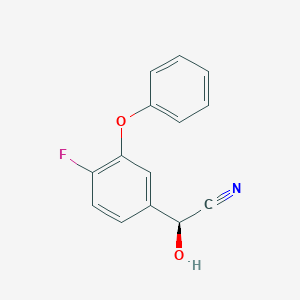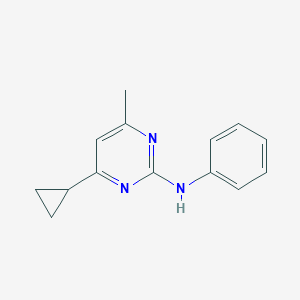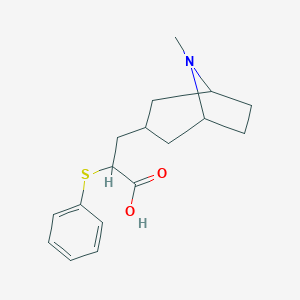
Nmt-3-ptp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nmt-3-ptp is a complex organic compound that features a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nmt-3-ptp typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Nmt-3-ptp can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Nmt-3-ptp has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may have potential therapeutic applications due to its unique structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Nmt-3-ptp involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially leading to a range of biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate: A related compound with a methanesulfonate group.
3α-Acetoxytropane: A stereoisomer with an acetate group.
Uniqueness
Nmt-3-ptp is unique due to the presence of the phenylsulfanylpropanoic acid moiety, which distinguishes it from other tropane alkaloids. This unique structure may confer distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
155058-80-3 |
|---|---|
Formule moléculaire |
C17H23NO2S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H23NO2S/c1-18-13-7-8-14(18)10-12(9-13)11-16(17(19)20)21-15-5-3-2-4-6-15/h2-6,12-14,16H,7-11H2,1H3,(H,19,20) |
Clé InChI |
LFGIXRSSSRADHA-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
SMILES canonique |
CN1C2CCC1CC(C2)CC(C(=O)O)SC3=CC=CC=C3 |
Synonymes |
N-methyltropan-3-yl 2-(phenylthio)propionate NMT-3-PTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


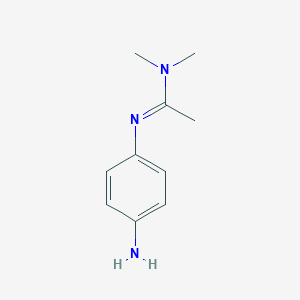
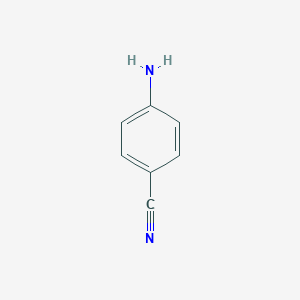
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
